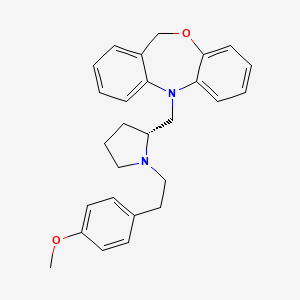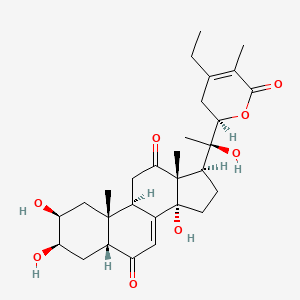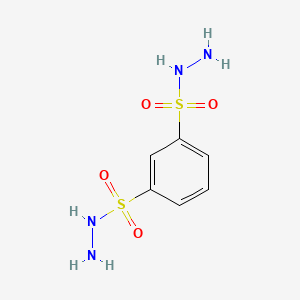
1,3-Benzenedisulfonic acid, 1,3-dihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals.
Scientific Research Applications
Quantum Chemical Modeling
- Structure Formation and Proton Transfer : Zyubina et al. (2012) studied hydrate clusters of 1,3-benzenedisulfonic acids through density functional theory, highlighting their significance in understanding the structure and proton transfer mechanisms in such compounds (Zyubina et al., 2012).
Metal-Organic Frameworks (MOFs)
- Synthesis of Thermally Robust MOFs : Mietrach et al. (2009) demonstrated the use of benzenedisulfonic acids in forming metal-organic frameworks with enhanced thermal stability, showcasing their potential in creating robust MOF structures (Mietrach et al., 2009).
Material Science and Dispersion Studies
- Dispersion of Cu2O Particles : Guedes et al. (2009) explored the impact of 1,3-benzenedisulfonic acid derivatives on the dispersion properties of Cu2O particles, contributing to the understanding of colloidal stability and processing conditions for oxides (Guedes et al., 2009).
Chemical Synthesis and Catalysis
- Synthesis of Chiral Bronsted Acids : Barbero et al. (2011) reported on the synthesis of benzenedisulfonimide derivatives, introducing a novel aspect in the realm of chiral acid organocatalysts (Barbero et al., 2011).
Coordination Chemistry
- Luminescent Properties of Coordination Polymers : Guan and Wang (2016) synthesized coordination polymers using benzenedisulfonic acid, investigating their luminescent properties and providing insights into metal-ligand interactions (Guan & Wang, 2016).
Environmental Analysis
- Preconcentration and Determination of Heavy Metals : Lemos et al. (2005) developed a method using a resin functionalized with benzenedisulfonic acid for nickel preconcentration in food samples, demonstrating its application in environmental analysis (Lemos et al., 2005).
properties
CAS RN |
4547-70-0 |
|---|---|
Product Name |
1,3-Benzenedisulfonic acid, 1,3-dihydrazide |
Molecular Formula |
C6H10N4O4S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
benzene-1,3-disulfonohydrazide |
InChI |
InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-2-1-3-6(4-5)16(13,14)10-8/h1-4,9-10H,7-8H2 |
InChI Key |
LDVAXRWOGUHMKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |
Appearance |
Solid powder |
Other CAS RN |
4547-70-0 |
physical_description |
Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,3-Benzenedisulfonic acid, 1,3-dihydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



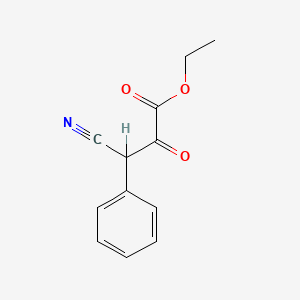




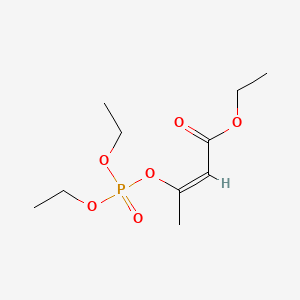
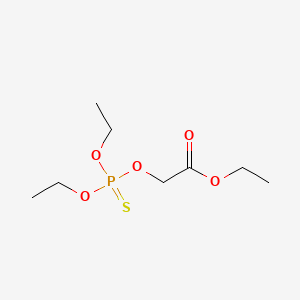

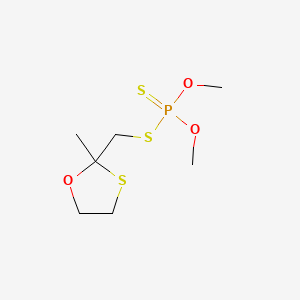
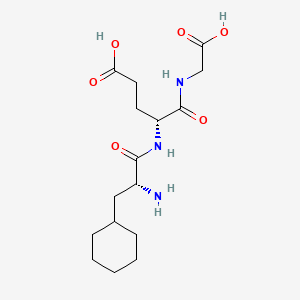
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
